molecular formula C17H8ClNS2 B327323 13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene

13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene

Cat. No.: B327323
M. Wt: 325.8 g/mol
InChI Key: VLPJPODIMFXYDF-UHFFFAOYSA-N
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Description

6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of benzothiophene and quinoline structures. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of aryl-aldehyde and arylamine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the quinoline ring .

Mechanism of Action

The mechanism of action of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro 1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline : This compound shares a similar core structure but with additional fused rings, which may alter its chemical and biological properties.
  • 1Benzothieno[3,2-b]thieno[2,3-d]furans : These compounds have a similar thienoquinoline core but with different heteroatoms, leading to variations in their properties and applications .

Uniqueness

6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is unique due to its specific fusion of benzothiophene and quinoline structures, which imparts distinct electronic and steric properties. These unique features make it valuable for various applications in chemistry, biology, and material science .

Properties

Molecular Formula

C17H8ClNS2

Molecular Weight

325.8 g/mol

IUPAC Name

13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene

InChI

InChI=1S/C17H8ClNS2/c18-16-15-13(9-5-1-3-7-11(9)19-16)14-10-6-2-4-8-12(10)20-17(14)21-15/h1-8H

InChI Key

VLPJPODIMFXYDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4

Origin of Product

United States

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